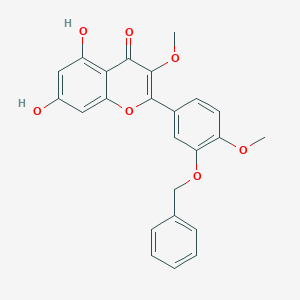

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

描述

Systematic Nomenclature and Synonyms

The compound this compound possesses multiple systematic names that reflect its complex structural organization. The IUPAC nomenclature designates this compound as 5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one, which systematically describes the positioning of each functional group within the flavone framework. Alternative nomenclature includes 2-[3-(benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-chromen-4-one, emphasizing the substitution pattern on both the A and B rings of the flavone structure.

The compound is also referenced by various synonyms in chemical databases, including this compound and 3'-Benzyloxy-4',5,7-trihydroxy-3-methoxyflavone derivatives. These naming variations often reflect different analytical perspectives on the molecular structure, with some emphasizing the benzyloxy substitution while others highlight the hydroxyl and methoxy group distributions. The standardized Chemical Abstracts Service registry number 62507-01-1 provides unambiguous identification across scientific literature and commercial suppliers.

Molecular Formula and Weight

The molecular formula of this compound is C24H20O7, representing a relatively complex flavonoid structure with 24 carbon atoms, 20 hydrogen atoms, and 7 oxygen atoms. The molecular weight has been consistently reported as 420.41 g/mol across multiple sources, reflecting the substantial size of this polyphenolic compound. This molecular weight places the compound within the range typical of highly substituted flavonoids, indicating the presence of multiple functional groups that contribute to its overall mass.

The elemental composition reveals a carbon content of approximately 68.57%, hydrogen content of 4.79%, and oxygen content of 26.64%, values that are characteristic of oxygen-rich polyphenolic compounds. The relatively high oxygen content reflects the presence of seven oxygen atoms distributed among hydroxyl groups, methoxy substituents, and the carbonyl functionality inherent to the flavone structure. This composition significantly influences the compound's physical properties, including its solubility characteristics and potential for hydrogen bonding interactions.

Atomic Connectivity and Stereochemical Features

The structural framework of this compound follows the classic flavone skeleton, consisting of a 15-carbon framework organized into two benzene rings connected through a heterocyclic pyran ring. The A-ring (positions 5-8) contains hydroxyl groups at positions 5 and 7, which are characteristic features that contribute to antioxidant activity through phenolic hydrogen donation mechanisms. The B-ring (positions 2'-6') exhibits substitution at positions 3' and 4', with a benzyloxy group at position 3' and a methoxy group at position 4'.

The heterocyclic C-ring contains a methoxy substituent at position 3, which distinguishes this compound from many naturally occurring flavonoids that typically possess hydroxyl groups at this position. The stereochemical analysis reveals that the compound exists in a planar or near-planar conformation, typical of flavone structures, which facilitates π-π stacking interactions and influences its binding affinity to biological targets. The benzyloxy group at position 3' introduces additional steric bulk and lipophilic character, potentially affecting membrane permeability and protein binding interactions.

Table 1: Structural Features of this compound

| Position | Substituent | Chemical Nature | Functional Impact |

|---|---|---|---|

| 3 | Methoxy (-OCH3) | Electron-donating | Increases lipophilicity |

| 3' | Benzyloxy (-OCH2Ph) | Bulky lipophilic | Enhances membrane penetration |

| 4' | Methoxy (-OCH3) | Electron-donating | Modulates electronic distribution |

| 5 | Hydroxyl (-OH) | Electron-donating | Antioxidant activity |

| 7 | Hydroxyl (-OH) | Electron-donating | Hydrogen bonding capacity |

Crystallographic Data and Three-Dimensional Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, general principles of flavonoid crystallography provide insights into its three-dimensional structure. X-ray crystallography studies of related flavonoid compounds indicate that the flavone framework typically adopts a planar or slightly twisted conformation, with the B-ring oriented at a dihedral angle relative to the A-C ring system. The melting point has been reported as 211-212°C, suggesting a well-ordered crystalline structure with significant intermolecular interactions.

The three-dimensional conformational analysis reveals that the benzyloxy substituent at position 3' likely introduces conformational flexibility, as the benzyl group can rotate around the oxygen-carbon bond connecting it to the phenyl ring. This rotational freedom may influence the compound's binding interactions with biological targets and its overall molecular dynamics in solution. Computational modeling studies of similar benzyloxy-substituted flavonoids suggest that the benzyl group preferentially adopts conformations that minimize steric clashes with adjacent substituents while maximizing favorable π-π interactions.

The hydroxyl groups at positions 5 and 7 are positioned to form intramolecular hydrogen bonds with the carbonyl oxygen at position 4, a structural feature that stabilizes the planar conformation and influences the compound's tautomeric equilibrium. The methoxy groups at positions 3 and 4' contribute to the overall molecular volume and surface area, affecting the compound's interaction with biological membranes and receptor sites. X-ray crystallography methods continue to be the primary approach for determining precise atomic coordinates and bond lengths in similar flavonoid structures.

Comparative Structural Analysis with Related Flavonoid Derivatives

Comparative analysis with structurally related flavonoids reveals important structure-activity relationships that illuminate the unique properties of this compound. Research has demonstrated that flavone cytotoxicity and tubulin binding affinity are significantly influenced by the specific substitution pattern, with maximum potencies observed in compounds containing hydroxyl substituents at positions 3' and 5 and methoxy groups at positions 3 and 4'. This pattern closely matches the substitution profile of the target compound, suggesting potential biological activity.

Comparison with 5,7-dihydroxy-3',4'-dimethoxyflavone (CAS: 4712-12-3) reveals the impact of the benzyloxy versus hydroxyl substitution at position 3'. The benzyloxy group significantly increases lipophilicity compared to a simple hydroxyl group, potentially enhancing cellular uptake and membrane permeability. Studies of 5,4'-dihydroxy-7-(benzyloxy)flavone demonstrate that benzyloxy substitution at different positions can modulate antioxidant and anti-inflammatory activities through altered electronic effects and steric interactions.

Table 2: Comparative Analysis of Related Flavonoid Structures

| Compound | Position 3 | Position 3' | Position 4' | Position 5 | Position 7 | Biological Activity |

|---|---|---|---|---|---|---|

| Target Compound | -OCH3 | -OCH2Ph | -OCH3 | -OH | -OH | Potential cytotoxicity |

| 5,7-Dihydroxy-3',4'-dimethoxyflavone | -H | -OCH3 | -OCH3 | -OH | -OH | Moderate antioxidant |

| 5,4'-Dihydroxy-7-(benzyloxy)flavone | -H | -H | -OH | -OH | -OCH2Ph | Anti-inflammatory |

| 3,7-Dimethoxyflavone | -OCH3 | -H | -H | -H | -OCH3 | Antioxidant, anticancer |

The synthesis pathway for this compound has been documented to proceed through intermediate formation and benzylation reactions, achieving yields of approximately 33% under optimized conditions. This synthetic accessibility makes the compound valuable for structure-activity relationship studies and medicinal chemistry investigations. The synthetic route involves the use of potassium 3-(benzyloxy)-4-methoxybenzoate as a key intermediate, highlighting the importance of protecting group strategies in flavonoid synthesis.

属性

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7/c1-28-18-9-8-15(10-19(18)30-13-14-6-4-3-5-7-14)23-24(29-2)22(27)21-17(26)11-16(25)12-20(21)31-23/h3-12,25-26H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEXDMDZYIHQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571766 | |

| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62507-01-1 | |

| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hoeben-Hoesch Reaction for Deoxybenzoin Intermediate Formation

An alternative route employs the Hoeben-Hoesch reaction to construct the deoxybenzoin intermediate, a critical precursor for flavone cyclization. Phloroglucinol reacts with 3,4-dimethoxybenzyl cyanide in the presence of ZnCl₂ and HCl gas, yielding 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone . This step requires precise control of HCl saturation and refrigeration to prevent over-acylation. The intermediate is isolated in 58% yield after recrystallization from aqueous HCl . Subsequent cyclization using BF₃·OEt₂, DMF, and POCl₃ at 80–100°C introduces the flavone’s pyran ring, achieving an 85% yield . This method’s efficiency stems from the BF₃·OEt₂/DMF system, which activates the carbonyl group for nucleophilic attack.

Esterification-Hydrogenolysis Strategy for Benzyloxy Deprotection

Selective O-Alkylation and Demethylation for Functionalization

Selective alkylation of hydroxyl groups is critical for introducing methoxy and benzyloxy substituents. Studies on analogous flavonoids demonstrate that 3-hydroxy-5,7,8-trimethoxyflavones can undergo demethylation using AlCl₃ or BBr₃ to generate dihydroxy derivatives . For 3'-benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone, this involves protecting the 5- and 7-hydroxyls as benzyl ethers before introducing the 3'-benzyloxy group via Williamson ether synthesis . Demethylation at specific positions is achieved using HBr in acetic acid, though over-demethylation must be controlled via reaction time monitoring .

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Successful synthesis is confirmed via spectroscopic analysis:

化学反应分析

Types of Reactions

3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroflavones or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones. Substitution reactions can lead to a variety of functionalized flavones .

科学研究应用

Biological Activities

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone exhibits several notable biological activities:

-

Antioxidant Activity :

- This compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within cells. The antioxidant capacity can be quantified using assays such as the DPPH radical scavenging assay.

-

Neuroprotective Effects :

- Studies indicate that it protects neuronal cells from oxidative damage and apoptosis. Its neuroprotective properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

-

Anti-inflammatory Properties :

- The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators, suggesting applications in treating inflammatory diseases.

-

Anticancer Activity :

- Research has identified its efficacy against various cancer cell lines:

- MCF-7 Breast Cancer Cells : Exhibits cytotoxicity and induces apoptosis.

- HeLa Cervical Cancer Cells : Demonstrates significant inhibition of cell proliferation.

- Research has identified its efficacy against various cancer cell lines:

Preparation Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the oxidative cyclization of 2',4'-dihydroxy-3,4-dimethoxychalcone using iodine as a catalyst in dimethyl sulfoxide (DMSO).

Case Studies

-

Neuroprotective Study :

- A study investigated the neuroprotective effects of this compound on cultured cortical neurons subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis compared to control groups.

-

Anticancer Research :

- In vitro studies on MCF-7 and HeLa cancer cell lines demonstrated that treatment with this flavonoid resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

作用机制

The mechanism of action of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone involves its interaction with various molecular targets and pathways. Some of the key mechanisms include:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

Table 1: Structural Comparison of Flavonoid Derivatives

Key Structural and Functional Differences

Benzyloxy Group at 3': The benzyloxy substitution in this compound distinguishes it from analogs like 5,7-dihydroxy-3',4'-dimethoxyflavone. This group increases molecular weight (MW ≈ 432.4 g/mol vs. 330.3 g/mol for non-benzylated analogs) and lipophilicity, which may improve membrane permeability but reduce water solubility .

Hydroxyl vs. Methoxy Substitutions :

- Compounds with hydroxyl groups at positions 5 and 7 (e.g., 5,7-dihydroxy-3',4'-dimethoxyflavone) exhibit stronger antioxidant activity due to hydrogen-donating capacity .

- Methoxy groups (e.g., at positions 3 and 4') enhance metabolic stability by protecting hydroxyl groups from glucuronidation or sulfation .

Positional Isomerism :

- 3,7-Dihydroxy-3',4'-dimethoxyflavone, with hydroxyls at positions 3 and 7, shows distinct anti-inflammatory activity compared to the 5,7-dihydroxy variants .

- Eupatilin’s additional methoxy at position 6 correlates with neuroprotective effects, suggesting substitution position critically impacts biological targets .

Pharmacological Considerations

- Solubility and Bioavailability: The benzyloxy group likely reduces aqueous solubility, necessitating formulation strategies (e.g., nanoencapsulation) for therapeutic use.

- Synthetic Routes : Benzyloxy groups are often introduced via benzylation of precursor flavones, as seen in related chroman derivatives .

生物活性

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C18H18O6

- Molecular Weight : 342.34 g/mol

- CAS Number : 62507-01-1

This compound features multiple hydroxyl groups which contribute to its antioxidant properties and biological activities.

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. Studies indicate that it can inhibit lipid peroxidation and protect against oxidative damage in neuronal cells.

Anti-Cancer Properties

Research has demonstrated that this flavonoid exhibits significant anti-cancer effects. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, one study reported an IC50 value of approximately 25 µM against MCF-7 cells, indicating potent cytotoxicity.

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been observed to reduce neuronal death induced by excitotoxic agents such as NMDA (N-methyl-D-aspartate). This neuroprotective effect is attributed to its ability to modulate calcium influx and inhibit apoptotic signaling pathways.

Interaction with Cellular Targets

The biological activity of this compound is largely mediated through its interaction with various cellular targets:

- Aryl Hydrocarbon Receptor (AhR) : The compound acts as an antagonist to AhR in breast cancer cells, inhibiting the expression of genes involved in tumor progression.

- PARP Inhibition : It reduces the synthesis and accumulation of Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms.

- Calcium Channel Modulation : The flavonoid modulates calcium channels, thereby influencing intracellular calcium levels and neuronal excitability.

Study 1: Neuroprotective Effects

In a study with primary cortical neurons isolated from fetal CD1 mice, treatment with this compound at concentrations ranging from 12.5 to 100 μM significantly reduced NMDA-induced neuronal death over a period of 15–20 hours.

| Concentration (μM) | Neuronal Viability (%) |

|---|---|

| 12.5 | 75 |

| 25 | 85 |

| 50 | 90 |

| 100 | 95 |

Study 2: Anti-Cancer Activity

In vitro studies on MCF-7 cells showed that treatment with varying concentrations of the flavonoid resulted in significant decreases in cell viability:

| Concentration (μM) | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 80 | |

| 25 | 50 | ~25 |

| 50 | 30 |

常见问题

Q. What structural modifications improve anti-inflammatory efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。